

Amiselimod Administration Protocol in Mice: Application Notes for Autoimmune Disease Models

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Compound of Interest

Compound Name: Amiselimod

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Introduction

Amiselimod (MT-1303) is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is converted in vivo to its active phosphate metabolite, **amiselimod-P**.^{[1][2]} **Amiselimod-P** acts as a functional antagonist of the S1P1 receptor on lymphocytes.^[3] This antagonism induces the internalization of S1P1 receptors, which in turn inhibits the egress of lymphocytes from secondary lymphoid organs.^[4] The resulting sequestration of lymphocytes, particularly pathogenic T cells, in the lymph nodes prevents their infiltration into sites of inflammation, thereby ameliorating autoimmune disease.^{[3][5]} **Amiselimod** has shown therapeutic efficacy in various murine models of autoimmune diseases, including colitis and lupus nephritis.^{[3][6]}

These application notes provide detailed protocols for the preparation and administration of **Amiselimod** in mice for preclinical research in autoimmune disease models.

Data Presentation

Table 1: **Amiselimod** Dosage and Administration in Murine Autoimmune Models

Mouse Model	Strain	Amiseli mod Dosage	Adminis tration Route	Vehicle	Treatme nt Duration	Key Finding s	Referen ce
Chronic Colitis	SCID (with CD4+CD45RBhigh T cell transfer)	0.1 and 0.3 mg/kg/day	Oral	0.5% Hydroxyp ropylnet hyl cellulose (HPMC)	21 or 28 days	Inhibited develop ment of colitis, reduced infiltration of Th1 and Th17 cells into the colon.[3] [5]	[3][5]
Lupus Nephritis	MRL/lpr	0.1 and 0.3 mg/kg/day	Oral	0.5% HPMC	Prophyla ctic: 18 weeks; Therapeu tic: 6 weeks	Inhibited develop ment and improved symptom s of lupus nephritis, reduced T cell infiltration into kidneys. [6]	[6]

Lupus Nephritis	NZBWF1	0.1 and 0.3 mg/kg/day	Oral	0.5% HPMC	Prophylactic: from 28 weeks of age for 13 weeks	Inhibited the development of lupus nephritis. [7]
Nonalcoholic Steatohepatitis (NASH)	C57BL/6J	2 mg/kg/day	Oral Gavage	DMSO diluted in 0.5% sodium methylcellulose	4 weeks	Reduced liver injury and inflammation. [8]

Table 2: Effect of **Amiselimod** on Peripheral Blood Lymphocyte Counts in Mice

Mouse Strain	Amiselimod Dosage	Duration of Treatment	Effect on Lymphocyte Counts	Reference
C57BL/6	0.3 mg/kg/day	3 days	Marked decrease in CD4+ T cell count. [5]	[5]
MRL/lpr	0.1 and 0.3 mg/kg/day	18 weeks	Marked reduction in T cells and B cells. [6]	[6]

Experimental Protocols

Preparation of Amiselimod for Oral Administration

This protocol describes the preparation of **Amiselimod** for oral gavage in mice.

Materials:

- **Amiselimod** (MT-1303) hydrochloride

- 0.5% (w/v) Hydroxypropylmethyl cellulose (HPMC) solution in sterile water
- Dimethyl sulfoxide (DMSO) (for alternative preparation)
- 0.5% (w/v) sodium methylcellulose in sterile water (for alternative preparation)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure 1 (HPMC Suspension):[\[4\]](#)[\[7\]](#)

- Calculate the required amount of **Amiselimod** based on the desired dose (e.g., 0.1 or 0.3 mg/kg) and the number and weight of the mice to be treated. Assume a standard gavage volume of 10 ml/kg.
- Weigh the calculated amount of **Amiselimod** powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of 0.5% HPMC solution to the tube to achieve the desired final concentration.
- Vortex the suspension vigorously for 1-2 minutes until a homogenous suspension is formed.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- Prepare the suspension fresh daily before administration.

Procedure 2 (DMSO/Methylcellulose Solution):[\[8\]](#)

- Dissolve **Amiselimod** in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
- Calculate the volume of the DMSO stock solution needed based on the final desired dose (e.g., 2 mg/kg).

- Dilute the calculated volume of the **Amiselimod**-DMSO stock solution in 0.5% sodium methylcellulose to the final administration volume.
- The final concentration of DMSO in the vehicle should be kept to a minimum. A matched vehicle control with the same DMSO concentration should be used.
- Vortex the solution thoroughly before administration.

Induction of Chronic Colitis via Adoptive T-Cell Transfer and Amiselimod Treatment

This protocol describes the induction of chronic colitis in SCID mice by the adoptive transfer of CD4⁺CD45RB^{high} T cells, a model that mimics human inflammatory bowel disease.[\[3\]](#)[\[4\]](#)

Materials:

- Donor mice (e.g., BALB/c)
- Recipient immunodeficient mice (e.g., SCID)
- Reagents for T-cell isolation and purification (e.g., magnetic-activated cell sorting (MACS) kits for CD4⁺ T cells and depletion of CD45RB^{low} cells)
- Phosphate-buffered saline (PBS)
- **Amiselimod**, prepared as described above
- Vehicle control (e.g., 0.5% HPMC)

Procedure:

- Isolation of CD4⁺CD45RB^{high} T cells:
 - Harvest spleens from donor mice and prepare a single-cell suspension.
 - Isolate CD4⁺ T cells using a positive selection MACS kit.

- Enrich for the naive T-cell population by depleting CD45RB^{low} cells, resulting in a purified CD4⁺CD45RB^{high} T-cell population.
- Adoptive Transfer:
 - Resuspend the purified CD4⁺CD45RB^{high} T cells in sterile PBS.
 - Inject approximately 4×10^5 cells intraperitoneally into each recipient SCID mouse.
- **Amiselimod** Administration:
 - Prophylactic Treatment: Begin daily oral administration of **Amiselimod** (0.1 or 0.3 mg/kg) or vehicle on the day of or one week after the cell transfer.[\[3\]](#)[\[4\]](#)
 - Therapeutic Treatment: Initiate daily oral administration of **Amiselimod** or vehicle after the onset of clinical signs of colitis (e.g., weight loss, diarrhea), typically 2-3 weeks after cell transfer.
- Monitoring:
 - Monitor the body weight of the mice daily or every other day.
 - Assess clinical signs of colitis (e.g., stool consistency, presence of blood) and calculate a disease activity index (DAI).
 - At the end of the study, collect colons for histological analysis and isolate lamina propria lymphocytes for flow cytometric analysis of T-cell infiltration (Th1, Th17).[\[3\]](#)

Lupus Nephritis Model in MRL/lpr Mice and Amiselimod Treatment

This protocol describes the use of the MRL/lpr mouse strain, which spontaneously develops a systemic lupus erythematosus (SLE)-like disease with severe lupus nephritis, to evaluate the efficacy of **Amiselimod**.[\[6\]](#)[\[9\]](#)

Materials:

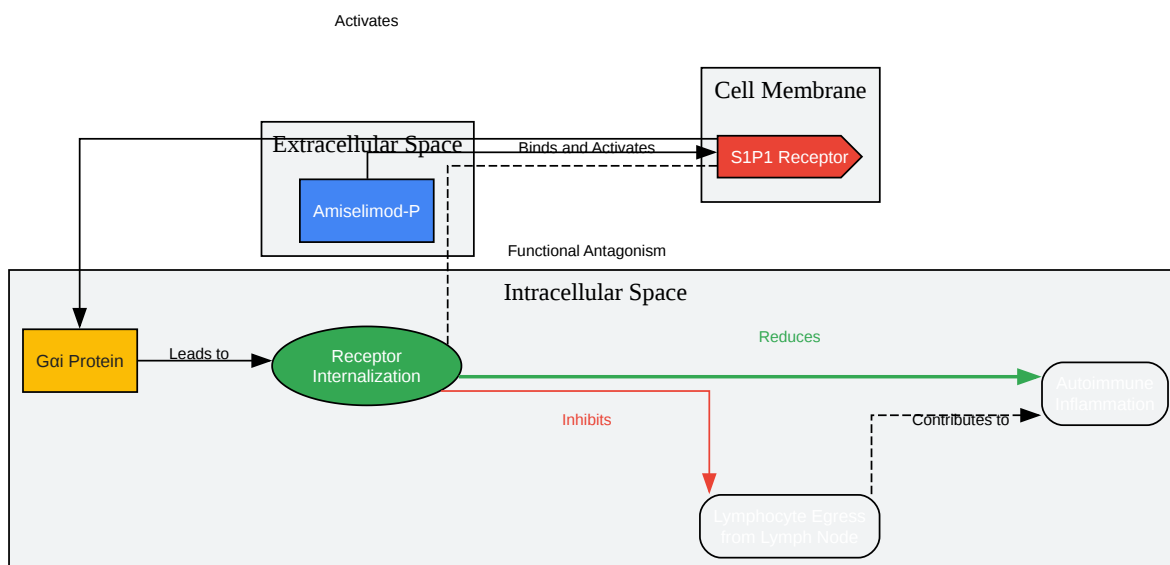
- MRL/lpr mice

- **Amiselimod**, prepared as described above
- Vehicle control (e.g., 0.5% HPMC)
- Urine analysis strips for proteinuria
- Reagents for measuring serum anti-dsDNA antibodies (ELISA) and blood urea nitrogen (BUN)

Procedure:

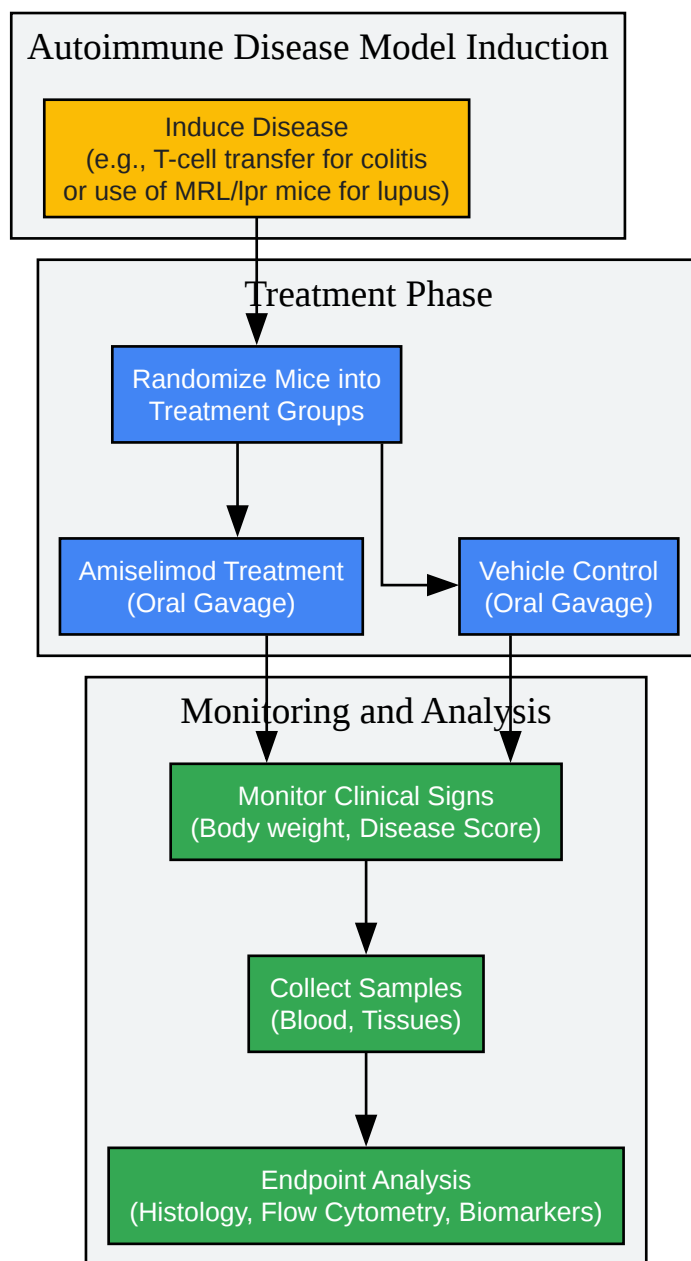
- **Animal Model:**
 - MRL/lpr mice spontaneously develop lupus-like symptoms. Disease onset and progression are well-characterized.[9]
- **Amiselimod Administration:**
 - Prophylactic Treatment: Begin daily oral administration of **Amiselimod** (0.1 or 0.3 mg/kg) or vehicle to MRL/lpr mice starting at 8 weeks of age, before the significant onset of nephritis.[7]
 - Therapeutic Treatment: Initiate daily oral administration of **Amiselimod** or vehicle in mice with established nephritis (e.g., at 14-16 weeks of age with a proteinuria score of 2).[7]
- **Monitoring:**
 - Measure proteinuria weekly using urine analysis strips.
 - Monitor body weight weekly.
 - Collect blood samples periodically to measure serum levels of anti-double-stranded DNA (dsDNA) antibodies and BUN.
 - At the end of the study, harvest kidneys for histological assessment of glomerulonephritis and immune complex deposition.
 - Analyze lymphocyte populations in peripheral blood and spleen by flow cytometry.[6]

Mandatory Visualization



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Caption: S1P1 Receptor Signaling Pathway and **Amiselimod**'s Mechanism of Action.



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Caption: General Experimental Workflow for Evaluating **Amiselimod** in Mouse Models.

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